

In-Depth Technical Guide: Binding Affinity of GW806742X to the MLKL Pseudokinase Domain

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Compound of Interest

Compound Name: **GW806742X**

Cat. No.: **B2482233**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor **GW806742X** to the pseudokinase domain of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis signaling pathway. This document details the quantitative binding data, the experimental protocols used for its determination, and the broader signaling context.

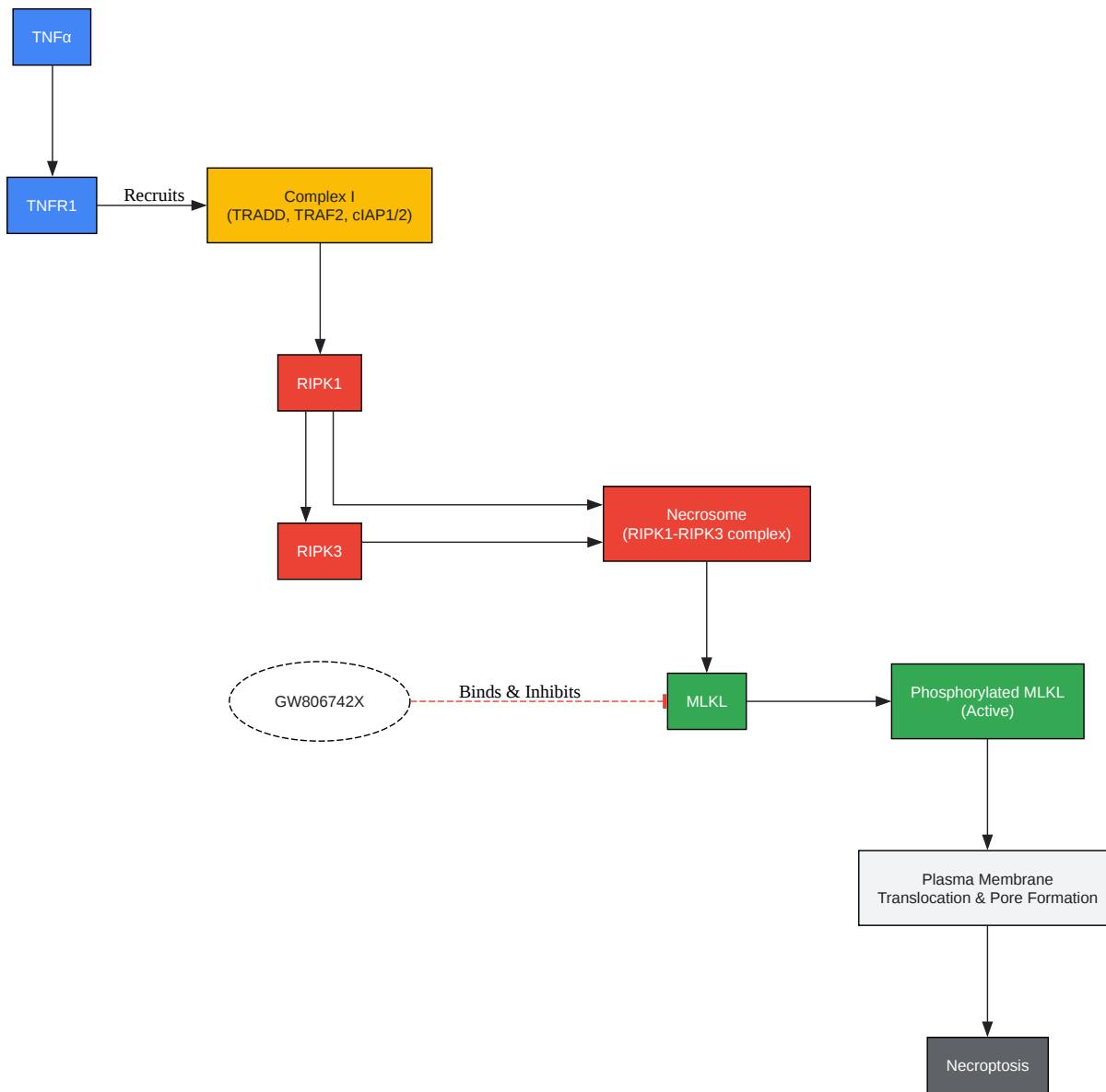
Core Data Presentation: Quantitative Binding Affinity

The binding affinity of **GW806742X** for the MLKL pseudokinase domain has been quantitatively determined, providing a key parameter for its characterization as a potent inhibitor.

Compound	Target Protein Domain	Binding Affinity (Kd)	Method	Reference
GW806742X	MLKL Pseudokinase Domain	9.3 μ M	Isothermal Titration Calorimetry (ITC)	--INVALID-LINK-- [1] [2] [3] [4]

Signaling Pathway Context: The Role of MLKL in Necroptosis

GW806742X targets MLKL, the terminal effector protein in the necroptosis pathway. Necroptosis is a form of programmed cell death that is initiated in response to various stimuli, such as tumor necrosis factor (TNF), when apoptosis is inhibited. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), culminating in the phosphorylation and activation of MLKL.^{[5][6]} Activated MLKL translocates to the plasma membrane, leading to membrane disruption and lytic cell death.^{[1][7]} **GW806742X**, by binding to the ATP-binding site of the MLKL pseudokinase domain, acts as an ATP mimetic and allosterically inhibits this process.^[1]



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Caption: Necroptosis signaling pathway and the inhibitory action of **GW806742X**.

Experimental Protocols: Determination of Binding Affinity

The binding affinity of **GW806742X** to the MLKL pseudokinase domain was determined using Isothermal Titration Calorimetry (ITC). The following protocol is based on the methodology described in the supplementary information of Hildebrand et al., PNAS, 2014.[1]

1. Protein Expression and Purification:

- The mouse MLKL pseudokinase domain (residues 181-464) was expressed as a glutathione S-transferase (GST)-fusion protein in *E. coli*.
- The fusion protein was purified from bacterial lysates using glutathione-Sepharose affinity chromatography.
- The GST tag was cleaved by incubation with PreScission Protease.
- A final size-exclusion chromatography step was performed to obtain the purified MLKL pseudokinase domain.

2. Isothermal Titration Calorimetry (ITC):

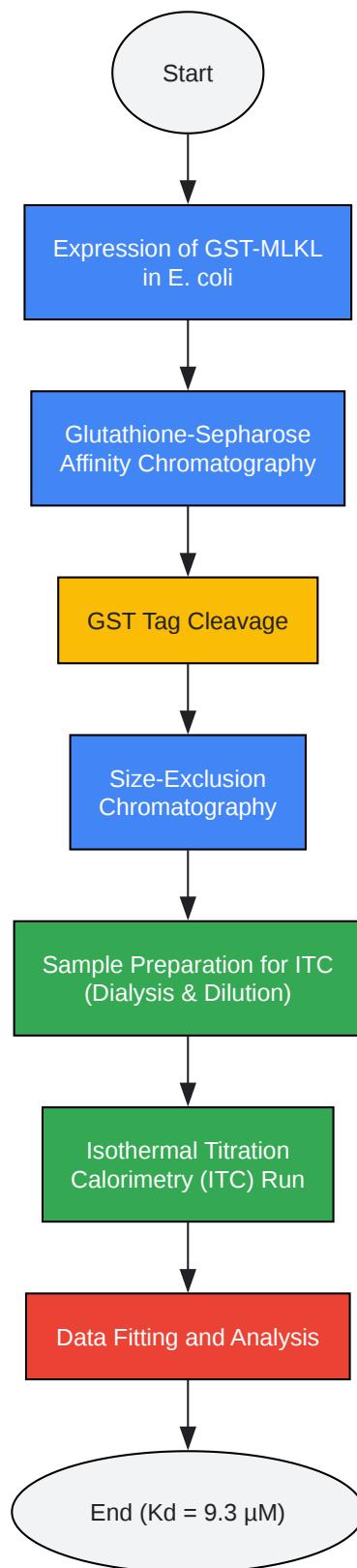
- Instrumentation: A MicroCal iTC200 instrument was used for the measurements.
- Sample Preparation:
 - The purified MLKL pseudokinase domain was dialyzed against the ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
 - **GW806742X** was dissolved in 100% DMSO and then diluted into the ITC buffer to the final desired concentration. The final DMSO concentration in both the protein and compound solutions was matched to minimize heats of dilution.
- Titration Parameters:
 - The sample cell was filled with the MLKL pseudokinase domain solution at a concentration of 20 μ M.

- The injection syringe was filled with **GW806742X** at a concentration of 200 μ M.
- The experiment consisted of a series of injections of the **GW806742X** solution into the sample cell containing the MLKL protein.
- The titration was performed at 25 °C.

- Data Analysis:
 - The heat changes upon each injection were measured.
 - The resulting data were fitted to a one-site binding model using the Origin software (MicroCal) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (Δ H).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the binding affinity of **GW806742X** to the MLKL pseudokinase domain.



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Caption: Experimental workflow for determining the binding affinity of **GW806742X** to MLKL.

This guide provides a detailed technical overview of the binding characteristics of **GW806742X** with the MLKL pseudokinase domain, offering valuable information for researchers engaged in the study of necroptosis and the development of related therapeutic agents.

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